1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone
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Overview
Description
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone is a synthetic organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: The phenoxyethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group in the phenoxyethanone moiety can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, while the fluorophenylsulfonyl group can enhance binding affinity and specificity. The phenoxyethanone moiety may contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
- 1-{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine
- 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
Uniqueness: 1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H19FN2O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C18H19FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21-12-10-20(11-13-21)18(22)14-25-16-4-2-1-3-5-16/h1-9H,10-14H2 |
InChI Key |
IWVVGYVMMKUHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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